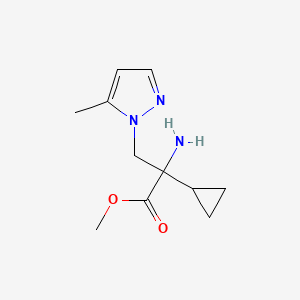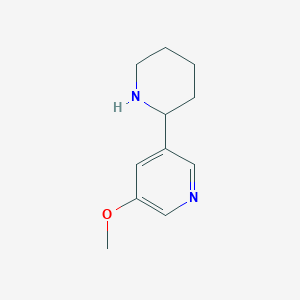
3-Methoxy-5-(piperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(piperidin-2-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the third position and a piperidinyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(piperidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and 2-piperidone.
Formation of Intermediate: The 3-methoxypyridine undergoes a nucleophilic substitution reaction with 2-piperidone to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Formation of 3-hydroxy-5-(piperidin-2-yl)pyridine or 3-formyl-5-(piperidin-2-yl)pyridine.
Reduction: Formation of 3-methoxy-5-(piperidin-2-yl)piperidine.
Substitution: Formation of 3-chloro-5-(piperidin-2-yl)pyridine or 3-alkoxy-5-(piperidin-2-yl)pyridine.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methoxy-5-(piperidin-2-yl)pyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new ligands and catalysts in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacologically active agent. It is investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: this compound is explored for its potential therapeutic applications. It is a candidate for the development of drugs targeting neurological disorders, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels. The methoxy and piperidinyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
3-Methoxy-5-(piperidin-2-yl)quinoline: Similar structure with a quinoline ring instead of a pyridine ring.
3-Methoxy-5-(piperidin-2-yl)benzene: Similar structure with a benzene ring instead of a pyridine ring.
3-Methoxy-5-(piperidin-2-yl)pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 3-Methoxy-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both methoxy and piperidinyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3-methoxy-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-6-9(7-12-8-10)11-4-2-3-5-13-11/h6-8,11,13H,2-5H2,1H3 |
Clave InChI |
MYKCTZWTWCDPSI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine](/img/structure/B13534730.png)


![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13534742.png)

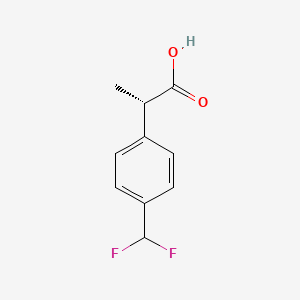
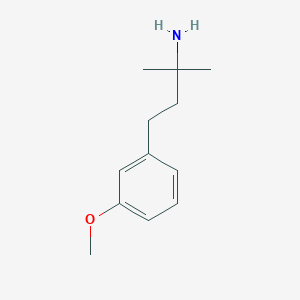
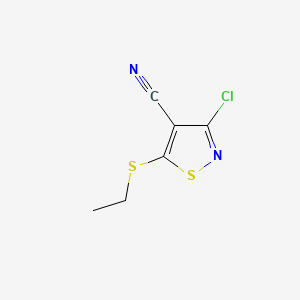
![N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide](/img/structure/B13534757.png)
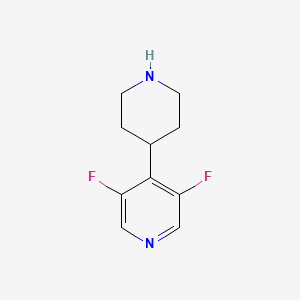
![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)

